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Compound of Interest

Compound Name: Cesium antimonide

Cat. No.: B3365093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

fabrication of cesium antimonide (Cs₃Sb) photocathodes using the co-deposition technique.

This method, involving the simultaneous evaporation of cesium (Cs) and antimony (Sb), is

favored for producing smoother and more uniform films compared to sequential deposition,

which can lead to higher quantum efficiency (QE) and lower mean transverse energy (MTE),

critical parameters for high-brightness electron sources.

Principle of Co-deposition
Co-deposition involves the simultaneous exposure of a heated substrate to fluxes of both

cesium and antimony. The stoichiometry of the resulting Cs₃Sb film is critically dependent on

the ratio of the incident fluxes and the substrate temperature. The substrate temperature

influences the sticking coefficients and surface mobility of the adatoms, thereby affecting the

crystalline quality and morphology of the film. Real-time monitoring of quantum efficiency (QE)

is often employed to control the growth process and determine the optimal endpoint.

Experimental Setup and Components
A typical ultra-high vacuum (UHV) system for the co-deposition of Cs₃Sb photocathodes

consists of the following components:
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UHV Deposition Chamber: With a base pressure in the range of 10⁻¹⁰ Torr or lower to

minimize contamination.

Substrate Holder with Heating Capability: Capable of reaching and maintaining stable

temperatures up to 200°C.

Cesium Source: Typically an effusive cell or a dispenser source.

Antimony Source: An effusive cell or an electron-beam evaporator.

Quartz Crystal Microbalance (QCM): To monitor the deposition rates of Cs and Sb

independently.

In-situ Characterization Tools:

Quantum Efficiency (QE) Measurement System: A light source (e.g., laser or

monochromated lamp) and a picoammeter to measure the photocurrent.

Reflection High-Energy Electron Diffraction (RHEED): To monitor the crystallinity and

surface morphology of the film during growth.

X-ray Photoelectron Spectroscopy (XPS): For chemical composition analysis.

Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on the co-

deposition of Cs₃Sb photocathodes on different substrates.
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Parameter Value Substrate(s) Reference(s)

Substrate

Temperature
70 - 100°C

Si(100), 3C-SiC(100),

Al₂O₃, TiO₂
[1][2]

Cesium (Cs) Flux
0.9 – 1.3 × 10¹³

atoms/cm²/s

3C-SiC(100), Al₂O₃,

TiO₂
[1][2]

Antimony (Sb) Flux
2 – 3 × 10¹²

atoms/cm²/s

3C-SiC(100), Al₂O₃,

TiO₂
[1][2]

Total Sb Thickness ~15 nm
3C-SiC(100), Al₂O₃,

TiO₂
[2]

Resulting Quantum

Efficiency (QE) @ 530

nm

3% - 7% (as-grown) 3C-SiC(100) [1][2]

Resulting Quantum

Efficiency (QE) @ 530

nm

> 1% (for < 10 nm

thick films)
Graphene/4H-SiC [3]

Table 1: Co-deposition Parameters and Resulting Quantum Efficiency.
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Characterization
Technique

Observation Substrate(s) Reference(s)

RHEED

Ordered domains with

in-plane and out-of-

plane preferential

ordering. Smooth,

fiber-textured films.

Graphene/4H-SiC,

3C-SiC
[3]

XRD

Observation of crystal

structure and ordered

domains.

Graphene/4H-SiC,

3C-SiC
[3]

XRR

Estimation of film

thickness and

roughness.

Graphene/4H-SiC [3]

STM

Surface morphology

shows larger island

sizes and reduced

roughness on 3C-SiC

compared to other

substrates.

3C-SiC(100), Al₂O₃,

TiO₂, Si(100)
[1][4]

Table 2: Film Characterization Data.

Experimental Protocols
Substrate Preparation Protocol
Proper substrate preparation is crucial for achieving high-quality Cs₃Sb films.

Degreasing: Sonicate the substrate sequentially in acetone and methanol for 15 minutes

each.

Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

Drying: Dry the substrate with high-purity nitrogen gas.
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In-situ Annealing: After introduction into the UHV chamber, degas the substrate by heating it

to 550°C for approximately 6 hours.[2]

Co-deposition Protocol for Cs₃Sb on 3C-SiC(100)
This protocol is based on parameters reported to yield high quantum efficiency and good

surface morphology.[1][2]

System Preparation: Ensure the UHV chamber has reached a base pressure of at least 2 ×

10⁻¹⁰ Torr.[3]

Substrate Heating: Heat the prepared 3C-SiC(100) substrate to a constant temperature of

70°C.[2]

Source Degassing: Degas the Cs and Sb sources at a temperature slightly above their

operating temperatures until the chamber pressure stabilizes.

Initiate Co-deposition: Simultaneously open the shutters of the Cs and Sb sources to begin

deposition onto the substrate.

Flux Control:

Set the Cs flux to approximately 0.9 – 1.3 × 10¹³ atoms/cm²/s.

Set the Sb flux to approximately 2 – 3 × 10¹² atoms/cm²/s.

In-situ Monitoring:

Continuously monitor the photocurrent generated by illuminating the growing film with a

530 nm laser.

Tune the Sb flux during growth to maximize the QE.[2]

If available, use RHEED to monitor the film's crystal structure in real-time.

Termination of Growth: Close the shutters of both sources when the QE reaches a maximum

and begins to plateau or decrease. This typically occurs at a total deposited Sb thickness of

around 15 nm.[2]
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Cool Down: Allow the substrate to cool down to room temperature under UHV conditions.

Post-growth Characterization: Perform post-growth characterization such as XPS for

chemical analysis and STM for surface morphology studies.

Visualizations
Experimental Workflow for Cs₃Sb Co-deposition
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Co-deposition workflow for Cs₃Sb photocathodes.
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Logical Relationship of Deposition Parameters
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Interdependencies of co-deposition parameters and film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Co-deposition Technique for Cesium Antimonide
Cathodes: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3365093#co-deposition-technique-for-cesium-
antimonide-cathodes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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